2-Chloro-4-ethyl-2'-methyl-1,1'-biphenyl
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Overview
Description
2-Chloro-4-ethyl-2’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. It is characterized by the presence of a chlorine atom at the second position, an ethyl group at the fourth position, and a methyl group at the second position on the biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction involves the coupling of a phenylboronic acid ester with a chlorinated hydrocarbon under the influence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods: In an industrial setting, the production of 2-Chloro-4-ethyl-2’-methyl-1,1’-biphenyl follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-ethyl-2’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The biphenyl structure can be reduced to form cyclohexyl derivatives.
Common Reagents and Conditions:
Substitution: Sodium amide in liquid ammonia for amination.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 2-Amino-4-ethyl-2’-methyl-1,1’-biphenyl
Oxidation: 2-Chloro-4-ethyl-2’-methylbiphenyl-4-carboxylic acid
Reduction: 2-Chloro-4-ethyl-2’-methylcyclohexylbenzene
Scientific Research Applications
2-Chloro-4-ethyl-2’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethyl-2’-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular pathways and functions. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
- 2-Chloro-4-methyl-1,1’-biphenyl
- 4-Ethyl-2’-methyl-1,1’-biphenyl
- 2-Chloro-4-ethyl-1,1’-biphenyl
Comparison: 2-Chloro-4-ethyl-2’-methyl-1,1’-biphenyl is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions. Compared to 2-Chloro-4-methyl-1,1’-biphenyl, the presence of the ethyl group adds steric hindrance and may affect the compound’s chemical behavior. Similarly, the chlorine atom in 2-Chloro-4-ethyl-1,1’-biphenyl can participate in different substitution reactions compared to its non-chlorinated counterparts.
Properties
Molecular Formula |
C15H15Cl |
---|---|
Molecular Weight |
230.73 g/mol |
IUPAC Name |
2-chloro-4-ethyl-1-(2-methylphenyl)benzene |
InChI |
InChI=1S/C15H15Cl/c1-3-12-8-9-14(15(16)10-12)13-7-5-4-6-11(13)2/h4-10H,3H2,1-2H3 |
InChI Key |
HPNMNBCTASHWHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C2=CC=CC=C2C)Cl |
Origin of Product |
United States |
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